molecular formula C11H10N4O2S B11529854 N'-[(E)-furan-2-ylmethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-[(E)-furan-2-ylmethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B11529854
M. Wt: 262.29 g/mol
InChI Key: JTFXFZJRJAMSAZ-VGOFMYFVSA-N
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Description

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a furan ring, a pyrimidine ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE typically involves the condensation of furan-2-carbaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the pyrimidine ring.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The furan and pyrimidine rings allow it to bind to active sites on enzymes, inhibiting their activity. This can disrupt various cellular pathways, leading to effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE is unique due to the presence of both furan and pyrimidine rings, which provide a versatile framework for various chemical modifications and biological interactions. This dual-ring structure is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C11H10N4O2S

Molecular Weight

262.29 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C11H10N4O2S/c16-10(8-18-11-12-4-2-5-13-11)15-14-7-9-3-1-6-17-9/h1-7H,8H2,(H,15,16)/b14-7+

InChI Key

JTFXFZJRJAMSAZ-VGOFMYFVSA-N

Isomeric SMILES

C1=CN=C(N=C1)SCC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NN=CC2=CC=CO2

Origin of Product

United States

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